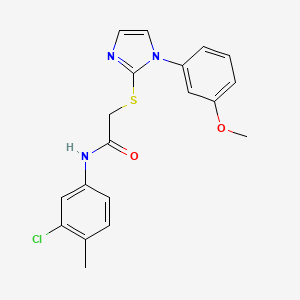

N-(3-chloro-4-methylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-13-6-7-14(10-17(13)20)22-18(24)12-26-19-21-8-9-23(19)15-4-3-5-16(11-15)25-2/h3-11H,12H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPQUVPONUUKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, also referred to as G856-1760, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound has the following key molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19 H18 Cl N3 O2 S |

| Molecular Weight | 387.89 g/mol |

| LogP | 4.7773 |

| LogD | 4.7761 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 43.211 Ų |

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit promising antimicrobial properties. For instance, derivatives with imidazole and thioacetamide functionalities have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In studies, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against strains such as Staphylococcus aureus and Escherichia coli . The presence of the thioamide group is believed to enhance the interaction with bacterial enzymes, thereby increasing efficacy.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. It has been noted that imidazole derivatives can inhibit viral replication in various assays. For example, certain imidazole-based compounds have demonstrated activity against viruses like the hepatitis C virus (HCV) and influenza strains . While specific data on N-(3-chloro-4-methylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is limited, its structural similarity to known antiviral agents warrants further exploration.

Case Studies and Research Findings

-

Case Study: Antimicrobial Efficacy

- A recent study evaluated a series of thioacetamide derivatives, including those structurally related to G856-1760. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial activity, with certain substitutions yielding MIC values lower than 10 µM against E. coli and S. aureus .

- Research on Antiviral Properties

Q & A

Basic: What are the established synthetic pathways for N-(3-chloro-4-methylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves sequential nucleophilic substitutions and condensation reactions. For analogs, a common route includes:

Intermediate 1 : Reacting 3-chloro-4-methylaniline with a thiocyanate or isothiocyanate derivative to form a thioamide intermediate .

Intermediate 2 : Coupling with a pre-synthesized imidazole moiety (e.g., 1-(3-methoxyphenyl)-1H-imidazole-2-thiol) under basic conditions (e.g., K₂CO₃/DMF) .

Final Product : Purification via column chromatography or recrystallization using solvents like ethanol/water .

Key challenges include controlling regioselectivity during imidazole substitution and minimizing disulfide byproducts during thioacetamide formation .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of the thioacetamide linkage?

Methodological Answer:

Optimization strategies for thioacetamide formation include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of sulfur atoms .

- Catalysts : Use of coupling agents like EDC/HOBt reduces side reactions in amide bond formation .

- Temperature Control : Reactions conducted at 50–60°C improve kinetics without promoting decomposition .

For example, a study on similar compounds achieved 85% yield by reacting intermediates in DMF at 55°C with triethylamine as a base .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉ClN₂O₂S: 410.08) .

- IR Spectroscopy : Identifies C=O (1670–1690 cm⁻¹), C-N (1280–1300 cm⁻¹), and C-S (680–720 cm⁻¹) stretches .

Advanced: How can structural discrepancies in NMR data be resolved when confirming substitution patterns on the imidazole ring?

Methodological Answer:

Discrepancies often arise due to dynamic exchange or crystallographic disorder. Strategies include:

Crystallography : Single-crystal X-ray diffraction (using SHELX ) unambiguously assigns substitution patterns. For example, torsion angles between imidazole and aryl groups confirm steric effects .

Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

A study on a chlorophenyl-imidazole analog used crystallography to resolve a 61.8° dihedral angle between rings, validating the NMR assignment .

Advanced: What computational approaches predict the bioactivity of this compound against enzymatic targets like elastase?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Dock the compound into elastase active sites (PDB: 1H1B). Focus on interactions between the methoxyphenyl group and catalytic residues (e.g., His57, Ser195) .

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Metrics include RMSD (<2 Å) and hydrogen bond occupancy .

QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict IC₅₀ values. For example, analogs with Cl and OCH₃ substituents showed enhanced activity .

Basic: What in vitro assays are recommended to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

- Caco-2 Permeability : Assess intestinal absorption using monolayers; Papp >1×10⁻⁶ cm/s indicates high permeability .

For analogs, logP values of 2.5–3.5 correlate with balanced solubility and membrane penetration .

Advanced: How can researchers address contradictory cytotoxicity data in different cell lines?

Methodological Answer:

Contradictions may arise from cell-specific uptake or metabolic activation. Solutions include:

Mechanistic Studies :

- Measure ROS generation and caspase-3 activation to confirm apoptosis pathways .

- Use siRNA knockdown to identify target proteins (e.g., Bcl-2, p53).

Pharmacokinetic Profiling : Compare intracellular concentrations via LC-MS in resistant vs. sensitive lines .

3D Spheroid Models : Mimic tumor microenvironments to assess penetration and hypoxia effects .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) resolves imidazole and acetamide byproducts .

- Recrystallization : Ethanol/water (3:1) yields high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate enantiomers if present .

Advanced: How does the 3-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Donating Effects : The OCH₃ group increases electron density on the imidazole ring, enhancing nucleophilic substitution at the sulfur atom .

- Steric Effects : Ortho-substitution on the phenyl ring induces torsional strain, reducing rotational freedom (evidenced by crystallographic data ).

- Spectroscopic Impact : Methoxy protons show distinct ¹H NMR splitting (δ 3.8 ppm, singlet) and NOE correlations with adjacent imidazole protons .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Methodological Answer:

CETSA (Cellular Thermal Shift Assay) : Heat-shock treated lysates are analyzed via Western blot to assess target protein stabilization .

Pull-Down Assays : Biotinylated analogs immobilized on streptavidin beads capture binding proteins for identification by mass spectrometry .

BRET/FRET : Real-time monitoring of target-ligand interactions in live cells using luciferase or fluorescent tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.